molecular formula C16H13N5O5 B14920683 Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate

Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate

Cat. No.: B14920683
M. Wt: 355.30 g/mol
InChI Key: FXKMCVILBAULFS-UHFFFAOYSA-N
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Description

Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate is a complex organic compound that features a triazolopyrimidine moietyThe triazolopyrimidine structure is known for its diverse biological activities, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate typically involves the formation of the triazolopyrimidine core followed by its functionalization. One common method involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. Reagents such as NaOCl, Pb(OAc)4, or MnO2 are often used for this purpose . Another approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .

Industrial Production Methods

Industrial production of this compound may leverage microwave-assisted synthesis, which offers a catalyst-free and eco-friendly approach. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like NaOCl or MnO2.

    Reduction: Typically involves reducing agents such as NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the triazolopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine core .

Scientific Research Applications

Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The triazolopyrimidine moiety can act as an inhibitor of various enzymes, such as Janus kinases (JAK1 and JAK2), by binding to their active sites and blocking their activity . This inhibition can disrupt key signaling pathways involved in disease processes, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate is unique due to its specific functional groups and the potential for diverse biological activities. Its ability to act as an enzyme inhibitor and its applications in various fields make it a compound

Properties

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

dimethyl 5-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H13N5O5/c1-25-14(23)9-6-10(15(24)26-2)8-11(7-9)18-13(22)12-19-16-17-4-3-5-21(16)20-12/h3-8H,1-2H3,(H,18,22)

InChI Key

FXKMCVILBAULFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)OC

Origin of Product

United States

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